molecular formula C15H16N2O4S2 B8018848 2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole

2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole

Cat. No. B8018848
M. Wt: 352.4 g/mol
InChI Key: DDVGQFOLABFOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole is a useful research compound. Its molecular formula is C15H16N2O4S2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]sulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-15(2,3)21-14(20)17-13-16-8-11(23-13)22-10-6-4-5-9(7-10)12(18)19/h4-8H,1-3H3,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVGQFOLABFOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)SC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole

Synthesis routes and methods

Procedure details

A 1 N aqueous sodium hydroxide solution (50 mL, 50 mmol) was added dropwise to a stirred solution of 2-tert-butoxycarbonylamino-5-[(3-carbomethoxyphenyl)thio]thiazole (1.8 g, (contaminated with bis(tert-butoxycarbonyl)amino adduct)) in a methanol-THF mixture (160 mL, 3:1). The solution was stirred at rt. for 24 h and concentrated. The residue was acidified with 2 N aqueous HCl (30 mL) and the suspension was extracted with dichloromethane-methanol mixture (120 mL, 3:1, 2×). The combined organic extract was dried (MgSO4), filtered and concentrated in vacuo to obtain the titled compound (1.32 g, 75% overall yield from Example 1, part A) as an off-white solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
2-tert-butoxycarbonylamino-5-[(3-carbomethoxyphenyl)thio]thiazole
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
160 mL
Type
solvent
Reaction Step One

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